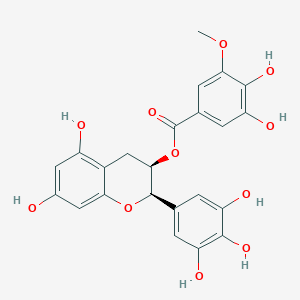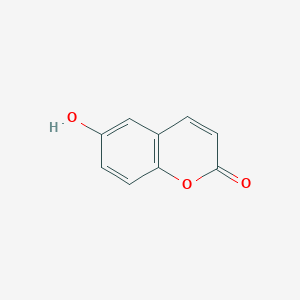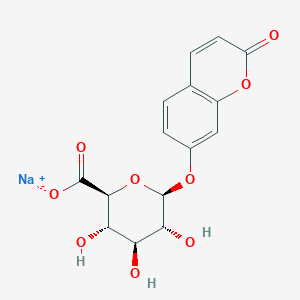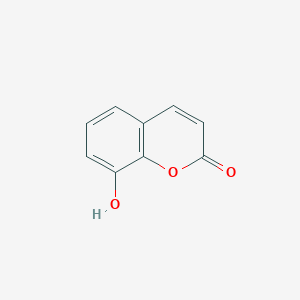
Inosine pranobex
Vue d'ensemble
Description
Applications De Recherche Scientifique
Dimepranol acedoben has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying immunomodulatory and antiviral mechanisms . In biology, it is used to study the effects of immunomodulation on various cellular processes . In medicine, it is used to treat acute viral infections and immune deficiencies . In industry, it is used in the formulation of antiviral drugs and immunomodulatory agents .
Mécanisme D'action
Target of Action
Dimepranol acedoben, also known as inosine pranobex, is an immunostimulant that primarily targets the immune system . Its primary targets include T-lymphocytes , natural killer cells , and various components of innate immunity .
Mode of Action
Dimepranol acedoben acts by stimulating T-lymphocyte and macrophage cell function and influencing cytokine production . It modulates the immune system by immunostimulation or immunooptimisation of defensive inflammation at the cellular level . One of the main immunostimulatory effects of this compound lies in T-cell modulation . Its administration has been shown both in vivo and in vitro to induce Th1 cell-type response, as evidenced by the increase in pro-inflammatory cytokines (e.g. IL-2, ILN-γ) in mitogen - or antigen -activated cells .
Biochemical Pathways
Dimepranol acedoben affects several biochemical pathways. It interferes with energy metabolism, cell signaling, and proliferation . It also has direct antiviral properties . Several hypotheses have been formed over time, but all of them agree that the drug has a direct effect on viral RNA synthesis via inhibiting transcription and translation of the genetic code at the cellular level .
Pharmacokinetics
When administered orally, Dimepranol acedoben is rapidly and completely absorbed from the gastrointestinal tract . It is rapidly metabolized to uric acid and also undergoes oxidation and glucuronidation . The elimination half-life is approximately 50 minutes .
Result of Action
The result of Dimepranol acedoben’s action is the restoration of deficient responses in immunosuppressed patients . It enhances T-cell lymphocyte proliferation and the activity of natural killer cells, increasing levels of pro-inflammatory cytokines . It also has been shown to affect viral RNA levels and hence inhibit the growth of several viruses .
Analyse Biochimique
Biochemical Properties
Dimepranol acedoben acts as an immunostimulant, an analog of thymus hormones . It modulates the immune system by immunostimulation or immunooptimisation of defensive inflammation at the cellular level . It interacts with enzymes, proteins, and other biomolecules, interfering with energy metabolism, cell signaling, and proliferation .
Cellular Effects
Dimepranol acedoben has been shown to induce Th1 cell-type response, as evidenced by the increase in pro-inflammatory cytokines (e.g., IL-2, ILN-γ) in mitogen- or antigen-activated cells . It also modulates components of innate immunity, enhancing neutrophil, monocyte, and macrophage chemotaxis and phagocytosis .
Molecular Mechanism
Dimepranol acedoben has direct antiviral properties . It has a direct effect on viral RNA synthesis via inhibiting transcription and translation of the genetic code at the cellular level . It is believed to override the mechanism that depresses cellular RNA and protein synthesis shortly after viral infection .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le dimépranol acédobène est synthétisé en combinant l'inosine avec un sel d'acide 4-acétamidobenzoïque et de N,N-diméthylamino-2-propanol dans un rapport molaire de 1:3 . La synthèse implique la formation d'une poudre cristalline de couleur blanche à crème et présentant une odeur caractéristique . Le composé est facilement soluble dans l'eau et faiblement soluble dans le méthanol, l'acétone et l'éthanol .
Méthodes de production industrielle : La production industrielle du dimépranol acédobène implique le procédé de granulation humide pour surmonter les mauvaises propriétés de compression de la poudre et produire des comprimés à forte dose . Divers liants et désintégrants, tels que la povidone K-30, K-25, l'amidon de blé et le mannitol, sont utilisés dans la formulation . Le lubrifiant optimal pour la production est le dibéhénate de glycérol à une concentration de 3,08 % .
Analyse Des Réactions Chimiques
Types de réactions : Le dimépranol acédobène subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution . Ces réactions sont essentielles pour ses propriétés immunomodulatrices et antivirales.
Réactifs et conditions courantes : Les réactifs couramment utilisés dans les réactions du dimépranol acédobène comprennent les agents oxydants, les agents réducteurs et les nucléophiles . Les réactions se produisent généralement dans des conditions douces pour préserver l'intégrité du composé .
Principaux produits formés : Les principaux produits formés à partir des réactions du dimépranol acédobène comprennent divers métabolites qui contribuent à ses effets immunomodulateurs et antiviraux .
Applications de la recherche scientifique
Le dimépranol acédobène a un large éventail d'applications de recherche scientifique, notamment son utilisation en chimie, en biologie, en médecine et dans l'industrie . En chimie, il est utilisé comme composé modèle pour étudier les mécanismes immunomodulateurs et antiviraux . En biologie, il est utilisé pour étudier les effets de l'immunomodulation sur divers processus cellulaires . En médecine, il est utilisé pour traiter les infections virales aiguës et les déficiences immunitaires . Dans l'industrie, il est utilisé dans la formulation de médicaments antiviraux et d'agents immunomodulateurs .
Mécanisme d'action
Le dimépranol acédobène exerce ses effets en modulant le système immunitaire et en inhibant la synthèse de l'ARN viral . Il améliore la prolifération des lymphocytes T et l'activité des cellules tueuses naturelles, augmentant les niveaux de cytokines pro-inflammatoires . Cette modulation du système immunitaire contribue à rétablir les réponses déficientes chez les patients immunodéprimés . De plus, il affecte les niveaux d'ARN viral, inhibant la croissance de plusieurs virus .
Comparaison Avec Des Composés Similaires
Composés similaires : Les composés similaires au dimépranol acédobène comprennent l'inosine pranobex, le méthisoprinol et l'inosiplex . Ces composés partagent des propriétés immunomodulatrices et antivirales similaires .
Unicité : Le dimépranol acédobène est unique en raison de sa combinaison spécifique d'inosine et de dimépranol acédobène dans un rapport de 1:3 . Cette combinaison unique améliore ses effets immunomodulateurs et antiviraux, ce qui en fait un composé précieux dans le traitement des infections virales aiguës et des déficiences immunitaires .
Propriétés
Numéro CAS |
61990-51-0 |
|---|---|
Formule moléculaire |
C14H22N2O4 |
Poids moléculaire |
282.34 g/mol |
Nom IUPAC |
4-acetamidobenzoate;2-hydroxypropyl(dimethyl)azanium |
InChI |
InChI=1S/C9H9NO3.C5H13NO/c1-6(11)10-8-4-2-7(3-5-8)9(12)13;1-5(7)4-6(2)3/h2-5H,1H3,(H,10,11)(H,12,13);5,7H,4H2,1-3H3 |
Clé InChI |
FJFQBKRMSCKTSE-UHFFFAOYSA-N |
SMILES |
CC(CN(C)C)O.CC(=O)NC1=CC=C(C=C1)C(=O)O |
SMILES canonique |
CC(C[NH+](C)C)O.CC(=O)NC1=CC=C(C=C1)C(=O)[O-] |
| 61990-51-0 | |
Pictogrammes |
Irritant |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
4-(acetylamino)benzoic acid-1-(dimethylamino)-2-propanol 4-ABDAP N,N-dimethylaminoisopropanol-4-acetamidobenzoate |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Inosine Dimepranol Acedoben modulate the immune response, particularly concerning cytokine production?
A1: The research indicates that Inosine Dimepranol Acedoben exerts its immunomodulatory effects by influencing the production of specific cytokines, which are signaling molecules crucial for immune cell communication []. The study observed that Inos enhanced the secretion of Tumor Necrosis Factor alpha (TNF-α), a cytokine involved in inflammation and immune regulation, in both short-term (24-hour) and prolonged (72-hour) cultures of human lymphocytes stimulated with phytohemagglutinin (PHA) []. Additionally, Inos significantly increased the production of Interferon gamma (IFN-γ), another key cytokine associated with antiviral and anti-tumor responses, in 72-hour cultures []. Interestingly, the study also revealed that Inos suppressed the production of Interleukin 10 (IL-10), an immunosuppressive cytokine, in a dose-dependent manner []. This suppression of IL-10 might contribute to the overall immunostimulatory effects observed with Inos.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2S)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B196159.png)







